GPR119 Agonist Activity: 41 nM EC50 vs. Reference Agonist Baseline
1-(5-Bromo-2-fluorophenyl)cyclopentanamine demonstrates agonist activity at the mouse GPR119 receptor with an EC50 value of 41 nM, measured by cAMP accumulation after 45 minutes via HTRF assay in HEK293S cells overexpressing the receptor [1]. Human GPR119 agonist activity was also confirmed at EC50 = 65 nM in the same cellular system [1]. This level of potency positions the compound as a viable starting scaffold for GPR119-targeted lead optimization. In contrast, the reference GPR119 agonist AS-1269574, a structurally distinct chemotype, exhibits an EC50 of 2.5 μM (2500 nM) in HEK293 cells transfected with human GPR119, representing an approximately 38-fold weaker potency relative to the target compound's human GPR119 EC50 .
| Evidence Dimension | GPR119 receptor agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse GPR119); EC50 = 65 nM (human GPR119) |
| Comparator Or Baseline | AS-1269574: EC50 = 2500 nM (human GPR119) |
| Quantified Difference | ~38-fold potency advantage over reference agonist |
| Conditions | HEK293S cells overexpressing GPR119; HTRF cAMP assay; 45 min incubation |
Why This Matters
A 38-fold potency differential at a therapeutically validated GPCR target (GPR119 regulates glucose-dependent insulin secretion) provides a clear scientific basis for selecting this scaffold over structurally unrelated alternatives for diabetes/obesity drug discovery campaigns.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650): Agonist activity at mouse and human GPR119 receptor. BindingDB Entry 50016242, 2023. View Source
